Product packaging for Salbutamon-d9 Hydrochloride(Cat. No.:CAS No. 1346605-08-0)

Salbutamon-d9 Hydrochloride

Cat. No.: B589015
CAS No.: 1346605-08-0
M. Wt: 282.812
InChI Key: OFWSQQUAGFEQOV-KYRNGWDOSA-N
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Description

Theoretical Underpinnings of Stable Isotope Labeling in Quantitative Chemical Analysis

The core concept that makes stable isotope labeling a powerful tool in quantitative analysis is the capacity of mass spectrometry to differentiate between molecules with different masses. spectroinlets.com When a precisely known amount of a stable isotope-labeled compound, which serves as an internal standard (IS), is introduced into a biological sample like plasma, urine, or tissue homogenate that contains the unlabeled analyte being studied, it acts as a benchmark for quantification.

Throughout the processes of sample preparation and analysis, any loss of the analyte is mirrored by a directly proportional loss of the internal standard. This is a consequence of the stable isotope-labeled compound and the native analyte sharing nearly identical physicochemical characteristics, which leads them to behave in a similar fashion during extraction, chromatographic separation, and ionization. The mass spectrometer can then selectively identify and measure the ion signals that correspond to both the unlabeled analyte and the labeled internal standard.

The ratio of the analyte's signal to that of the internal standard is then utilized to compute the exact concentration of the analyte in the initial sample. This technique, referred to as isotope dilution mass spectrometry (IDMS), effectively compensates for inconsistencies in sample recovery and matrix effects, which are frequent sources of inaccuracy in complex biological samples. The outcome is a highly precise and reproducible measurement of the target compound's quantity.

Strategic Importance of Deuterated Analogs in Advanced Pharmaceutical Sciences

Deuterated analogs, in which one or more hydrogen atoms within a molecule are substituted with deuterium (B1214612), have a uniquely strategic role in the pharmaceutical sciences. nih.gov The replacement of hydrogen with its heavier isotope, deuterium, results in a molecule that is chemically the same in its interactions with biological targets but possesses a slightly different mass. nih.gov This difference in mass is fundamental to its function as an internal standard in pharmacokinetic investigations.

Pharmacokinetics, which is the study of how an organism processes a drug, entails a thorough examination of a compound's absorption, distribution, metabolism, and excretion (ADME). By employing a deuterated version of the drug as an internal standard, researchers can accurately monitor the drug's concentration in different biological fluids and tissues over time. This yields essential data for establishing a drug's bioavailability, half-life, and rate of clearance.

Moreover, substituting hydrogen with deuterium can sometimes result in a "kinetic isotope effect," where the carbon-deuterium (C-D) bond, being stronger, breaks at a slower rate than a carbon-hydrogen (C-H) bond. acs.org This can decelerate metabolic processes that involve the breaking of that particular bond, a principle that has been investigated in the creation of "deuterated drugs" that may have enhanced pharmacokinetic profiles. nih.govacs.org The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017. nih.gov

Overview of Salbutamon-d9 Hydrochloride's Utility as a Research Probe in Chemical and Biological Systems

This compound is the deuterated form of Salbutamon Hydrochloride. clearsynth.comchemsrc.compharmaffiliates.com Salbutamon itself is a compound of interest in a variety of research applications. scbt.com The "-d9" in its name signifies that nine hydrogen atoms in the Salbutamon molecule have been replaced by deuterium. axios-research.comcaymanchem.com This high degree of labeling makes this compound an exceptional internal standard for the quantitative analysis of Salbutamon in intricate samples. clearsynth.com

Its main application is in the development and validation of bioanalytical methods for pharmacokinetic studies. When scientists need to ascertain the concentration of Salbutamon in biological specimens, this compound is introduced at a known concentration at the start of the sample preparation workflow. Because its chemical behavior is nearly identical to that of unlabeled Salbutamon, it co-elutes during chromatographic separation but is easily differentiated by a mass spectrometer owing to its greater mass.

This enables precise and accurate quantification, unhindered by the interferences and variability that can compromise analyses conducted without a proper internal standard. The use of this compound ensures that the data produced from these studies are both dependable and solid, which is vital for making well-founded decisions in research and development.

Interactive Data Table: Compound Properties

PropertyThis compoundSalbutamon Hydrochloride
CAS Number 1346605-08-0 chemsrc.com41489-89-8 scbt.com
Molecular Formula C₁₃H₁₁D₉ClNO₃ chemsrc.comC₁₃H₂₀ClNO₃ scbt.com
Molecular Weight 282.81 g/mol chemsrc.com273.76 g/mol scbt.com

Properties

CAS No.

1346605-08-0

Molecular Formula

C13H20ClNO3

Molecular Weight

282.812

IUPAC Name

2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H/i1D3,2D3,3D3;

InChI Key

OFWSQQUAGFEQOV-KYRNGWDOSA-N

SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl

Synonyms

2-[(1,1-Dimethylethyl-d9)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone Hydrochloride; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Salbutamon D9 Hydrochloride

Advanced Synthetic Approaches for Deuterated Pharmaceutical Analogs

The synthesis of deuterated compounds like Salbutamol-d9 hydrochloride requires specialized techniques to ensure high levels of isotopic enrichment at specific molecular positions. The labeling is typically achieved by introducing deuterium (B1214612) atoms during the synthesis process, often through the use of deuterated reagents or catalysts.

Deuterium Exchange and Direct Labeling Techniques for Specific Isotopic Incorporation

For Salbutamol-d9 hydrochloride, the most direct synthetic route involves the use of a deuterated starting material. The nine deuterium atoms are located on the tert-butyl group, suggesting that a common and efficient approach is the reaction of a suitable salbutamol (B1663637) precursor with deuterated tert-butylamine (tert-butylamine-d9).

A plausible synthetic pathway starts with a protected derivative of 4-(2-amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol. For instance, an intermediate like 5-(2-bromo-1-hydroxyethyl)-2-hydroxybenzyl acetate can be reacted with tert-butylamine-d9. The tert-butylamine-d9 displaces the bromine atom via nucleophilic substitution to form the deuterated salbutamol backbone. Subsequent deprotection steps, such as removing the acetate group, followed by salt formation with hydrochloric acid, would yield the final product, Salbutamol-d9 hydrochloride. This method ensures that the deuterium atoms are specifically and stably incorporated into the desired tert-butyl moiety.

Alternative late-stage deuteration methods, such as hydrogen isotope exchange (HIE), are less suitable for incorporating deuterium into a non-activated alkyl group like a tert-butyl group under mild conditions. Therefore, building the molecule from an isotopically labeled precursor remains the preferred strategy for achieving high isotopic purity.

Stereoselective Synthesis Considerations for Deuterated Chiral Molecules

Salbutamol possesses a chiral center at the carbon atom bearing the hydroxyl group in the ethylamino side chain. nih.govmdpi.com While Salbutamol-d9 is often used as a racemic mixture for analytical purposes, the synthesis of specific enantiomers, particularly the pharmacologically active (R)-isomer, requires stereoselective methods. mdpi.comresearchgate.net

Asymmetric synthesis strategies developed for non-labeled salbutamol can be directly adapted for its deuterated analog. Key approaches include:

Asymmetric Reduction: A common method involves the asymmetric reduction of a corresponding ketone precursor. Chiral catalysts, such as those based on ruthenium or rhodium with chiral ligands (e.g., BINAP), or chiral borane reagents, can reduce the ketone to the desired chiral alcohol with high enantioselectivity. google.com

Chiral Pool Synthesis: This approach utilizes a chiral starting material to introduce the desired stereochemistry, which is then carried through the synthetic sequence.

Diastereomeric Resolution: A racemic mixture of a deuterated salbutamol intermediate can be reacted with a chiral resolving agent to form diastereomers, which can then be separated by physical means like crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomer.

The choice of method depends on factors such as cost, efficiency, and the desired enantiomeric excess. For analytical standards, where the racemic mixture is often sufficient, such stereoselective considerations may not be necessary.

Isotopic Purity Assessment and Enrichment Determination Methodologies

Confirming the isotopic purity and the specific location of the deuterium atoms is a critical step in the characterization of Salbutamol-d9 hydrochloride. This is primarily accomplished using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometric Techniques for Deuterium Content Analysis (e.g., HRMS, isotope ratio MS)

For Salbutamol-d9, the analysis would involve comparing the ion intensities of the fully deuterated molecule (d9) with those of partially deuterated (d1-d8) and non-deuterated (d0) species. caymanchem.com The isotopic purity is calculated based on the relative abundance of these ions in the mass spectrum.

Table 1: Representative HRMS Data for Isotopic Purity Assessment of Salbutamol-d9

Isotopologue Theoretical m/z [M+H]⁺ Observed Relative Abundance (%)
Salbutamol (d0) 240.1645 < 0.1
Salbutamol-d8 248.2148 0.5

Note: The data in this table is illustrative and represents typical results for a highly enriched sample.

Tandem mass spectrometry (LC-MS/MS) is also used, particularly for quantification, where specific precursor-to-product ion transitions are monitored. This technique confirms the structural integrity and provides high sensitivity and specificity. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Isotopic Site Specificity and Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the location of the deuterium atoms. While ¹H NMR is used to observe the absence of signals at specific positions, ²H (Deuterium) NMR directly detects the deuterium nuclei.

In the ¹H NMR spectrum of Salbutamol-d9 hydrochloride, the characteristic signal for the tert-butyl protons, which appears as a singlet in the non-labeled compound, would be absent or significantly diminished. hmdb.ca Conversely, the ²H NMR spectrum would show a signal corresponding to the deuterium atoms on the tert-butyl group, confirming the site of isotopic labeling. ¹³C NMR is also useful, as the carbon atoms attached to deuterium exhibit characteristic splitting patterns (due to C-D coupling) and isotopic shifts compared to their protonated counterparts. nih.gov

Table 2: Representative NMR Shifts for Salbutamol-d9 Characterization

Nucleus Non-labeled Salbutamol (ppm) Salbutamol-d9 (ppm) Comments
¹H ~1.3 (s, 9H, -C(CH₃)₃) Signal absent Confirms deuteration at the tert-butyl group.
²H N/A ~1.3 Direct observation of the deuterium nuclei.

Note: Chemical shifts (δ) are approximate and depend on the solvent and experimental conditions.

Chemical Purity and Impurity Profiling of the Synthesized Deuterated Compound

Beyond isotopic purity, the chemical purity of Salbutamol-d9 hydrochloride is essential for its use as an analytical standard. Impurity profiling involves the identification and quantification of any unwanted chemical substances. pharmaffiliates.com These can include starting materials, by-products from the synthesis, or degradation products.

Regulatory guidelines require that impurities above a certain threshold be identified and characterized. The impurity profile of deuterated salbutamol is expected to be similar to that of the non-labeled drug, with potential for deuterated analogues of known impurities.

Common analytical techniques for impurity profiling include:

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is the primary method for separating and quantifying impurities. csfarmacie.cz

Supercritical Fluid Chromatography (SFC): This technique offers a fast and efficient alternative to HPLC for separating salbutamol from its related impurities. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities and after appropriate derivatization of the analyte. nih.gov

Known impurities of salbutamol that would be monitored in a Salbutamol-d9 hydrochloride sample include those specified in pharmacopoeias, such as Impurity B, D, F, and G. csfarmacie.czresearchgate.netpharmaffiliates.comnih.gov

Table 3: Common Impurities of Salbutamol

Impurity Name Potential Origin
Salbutamol Impurity D Process-related
Salbutamol Impurity F Process-related
Salbutamol Impurity G Process-related

The acceptance criteria for these impurities are defined by regulatory bodies and pharmacopoeial monographs.

Salbutamon D9 Hydrochloride As a Critical Internal Standard in Advanced Analytical Chemistry

Principles of Internal Standard Application in High-Precision Quantitative Analytical Methodologies

An internal standard is a compound with a known concentration that is added to a sample before analysis. scioninstruments.com The fundamental principle behind its use is to correct for the loss of analyte during sample preparation and to account for variations in instrument response. jove.comwikipedia.org By adding a fixed amount of the internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification. wikipedia.org This ratio is less susceptible to experimental variations than the absolute response of the analyte alone. jove.com

Ideally, an internal standard should be chemically and physically similar to the analyte but distinguishable by the analytical instrument. scioninstruments.com Deuterated standards, such as Salbutamon-d9 Hydrochloride, are considered the gold standard in mass spectrometry-based assays. scispace.comtexilajournal.com This is because their chemical properties are nearly identical to their non-deuterated counterparts, leading to similar behavior during extraction, chromatography, and ionization. scispace.com The mass difference allows for their distinct detection by a mass spectrometer. scispace.com The use of a stable isotopically labeled internal standard can compensate for matrix effects, which are a common source of error in bioanalytical methods. myadlm.orgresearchgate.net

Development and Validation of Chromatographic-Mass Spectrometric Bioanalytical Methods

The development and validation of robust bioanalytical methods are crucial for the accurate quantification of drugs and their metabolites in biological matrices. The use of this compound as an internal standard is integral to the reliability of these methods, particularly those employing chromatography coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development.semanticscholar.orgnih.govijcrcps.comnih.gov

LC-MS/MS has become the preferred technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity. nih.gov The development of an LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

The goal of chromatographic separation is to resolve the analyte from other components in the sample matrix to minimize interference. For the analysis of salbutamol (B1663637) and its deuterated internal standard, reversed-phase chromatography is commonly employed. nih.gov

Key parameters that are optimized include:

Column Chemistry: C18 columns are frequently used for the separation of salbutamol. nih.govijcrcps.com Chiral columns, such as those based on teicoplanin, are necessary for the separation of salbutamol enantiomers. mdpi.comnih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govnih.gov The pH of the mobile phase can significantly impact the retention and peak shape of basic compounds like salbutamol. nih.govkoreascience.kr Additives such as formic acid or ammonium (B1175870) formate (B1220265) are often included to improve peak shape and ionization efficiency. nih.govnih.gov For chiral separations, the concentration of salt in the mobile phase is a critical factor. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, may be used to improve the separation of multiple components. ijcrcps.com

Below is an interactive data table summarizing typical chromatographic conditions for salbutamol analysis:

ParameterConditionReference
Column C18 reversed-phase nih.gov
Mobile Phase Acetonitrile/Ammonium Acetate (5 mM; 30:70, v/v) nih.gov
Flow Rate 0.3 mL/min nih.gov
Column for Chiral Separation Astec CHIROBIOTIC™ T HPLC column nih.govresearchgate.net
Mobile Phase for Chiral Separation 5mM ammonium formate in methanol nih.govresearchgate.net

Mass spectrometry provides the high selectivity and sensitivity required for bioanalysis. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like salbutamol, typically in the positive ion mode. nih.govnih.gov

The most widely used detection mode for quantitative analysis is Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity. For salbutamol, a common precursor → product ion transition is m/z 240.2 → 148.1. nih.gov For deuterated salbutamol, such as Salbutamon-d9, a different precursor ion is selected, while the product ion can be the same or different, allowing for its distinct detection. dshs-koeln.de

The following interactive table outlines typical mass spectrometric parameters for the analysis of salbutamol:

ParameterSettingReference
Ionization Mode Positive Ion Electrospray (ESI+) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
Salbutamol Transition m/z 240.2 → 148.1 nih.gov
Salbutamol-d6 Transition m/z 246 → 148 dshs-koeln.de

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development for Volatile Analytes.oup.comnih.govingentaconnect.comdntb.gov.uaoup.commdpi.com

While LC-MS/MS is more common for non-volatile and polar compounds, GC-MS can be used for the analysis of salbutamol after a derivatization step to increase its volatility. ingentaconnect.comoup.com Salbutamol-d3 has been used as an internal standard in GC-MS methods. oup.comdntb.gov.ua

The development of a GC-MS method involves:

Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens, such as salbutamol, to make them suitable for GC analysis. ingentaconnect.com

GC Separation: A capillary column, such as an HP Ultra-1, is used to separate the derivatized analyte from other sample components. oup.comdntb.gov.ua The temperature program of the GC oven is optimized to achieve good separation.

MS Detection: Electron ionization (EI) is a common ionization technique in GC-MS. ingentaconnect.com Detection can be performed in selected-ion monitoring (SIM) mode for enhanced sensitivity and selectivity, where only specific ions corresponding to the analyte and internal standard are monitored. ingentaconnect.comoup.com

Supercritical Fluid Chromatography (SFC) Coupled with Mass Spectrometry Applications.nih.goveuropeanpharmaceuticalreview.comnih.govamericanpharmaceuticalreview.combohrium.com

Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to liquid and gas chromatography for pharmaceutical analysis. europeanpharmaceuticalreview.combohrium.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages such as faster analysis times and reduced solvent consumption. europeanpharmaceuticalreview.com

SFC can be readily coupled with mass spectrometry (SFC-MS), providing a highly sensitive and selective analytical platform. nih.govnih.gov This technique is applicable to a wide range of pharmaceutical compounds, including both chiral and achiral separations. europeanpharmaceuticalreview.comamericanpharmaceuticalreview.com The development of SFC-MS methods involves optimizing both the SFC separation and the MS detection parameters, similar to LC-MS. The interface between the SFC and the MS is a critical component to ensure efficient transfer of the analyte to the ion source. europeanpharmaceuticalreview.com

Ultra-Performance Liquid Chromatography (UPLC) Methodologies in Conjunction with Mass Spectrometry

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) represents a powerful analytical platform for the quantitative analysis of pharmaceuticals in complex biological matrices. The use of UPLC technology, which employs smaller particle-sized columns (typically <2 µm), allows for higher resolution, increased sensitivity, and significantly faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). When paired with a mass spectrometer, this technique offers exceptional selectivity and sensitivity, making it ideal for bioanalytical assays.

In the context of quantifying salbutamol, this compound serves as an ideal internal standard (IS). An internal standard is a compound with physicochemical properties closely related to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. Deuterated standards like Salbutamon-d9 are considered the gold standard for LC-MS/MS assays because they co-elute with the unlabeled analyte and exhibit nearly identical ionization efficiency, but are distinguishable by their mass-to-charge ratio (m/z). dshs-koeln.denih.gov This co-elution ensures that any variations during sample preparation (e.g., extraction losses) or instrumental analysis (e.g., injection volume inconsistencies, ion suppression) affect both the analyte and the internal standard proportionally. lcms.cznih.gov By calculating the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved, compensating for potential experimental variability. dshs-koeln.de For instance, methods have been developed for the direct injection and analysis of salbutamol in human urine using LC-MS/MS with deuterated salbutamol as the internal standard, omitting time-consuming hydrolysis or derivatization steps. nih.gov

Ion Chromatography with Direct Conductivity Detection for Specific Research Contexts

Ion chromatography (IC) is a chromatographic technique primarily used for the separation and analysis of ionic species. While less common than reverse-phase LC-MS for pharmaceutical analysis, IC with direct conductivity detection can be a viable method for determining ionizable compounds like salbutamol in certain contexts, particularly in pharmaceutical formulations. medchemexpress.cn This method separates analytes based on their ionic interactions with a stationary phase (ion-exchange resin). After separation, the eluting ions pass through a conductivity detector, which measures the electrical conductivity of the eluent. The presence of analyte ions changes the conductivity, generating a detectable signal.

For quantitative analysis using this technique, an internal standard is crucial for achieving reliable results. Although specific applications detailing this compound in IC are not prevalent, the principles of its use remain the same. A suitable internal standard, such as Atenolol in some salbutamol assays, is added to correct for variations in sample injection and flow rate. nih.gov In a hypothetical application, this compound could serve this role, provided its chromatographic behavior is compatible with the chosen IC system. The method has been successfully used for the simultaneous detection of salbutamol and other beta2-agonists in human plasma and pharmaceutical preparations, demonstrating its utility in specific research and quality control scenarios. medchemexpress.cnnih.gov

Rigorous Method Validation Protocols for this compound-Based Assays

To ensure that an analytical method is reliable, reproducible, and fit for its intended purpose, it must undergo a rigorous validation process. For assays employing this compound as an internal standard, this validation is typically performed in accordance with guidelines from bodies like the International Council for Harmonisation (ICH). The key validation parameters include linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and selectivity.

Linearity, Calibration Curve Establishment, and Dynamic Range Assessment

Linearity demonstrates the ability of the analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is established by analyzing a series of standards at different known concentrations. The response (peak area ratio of analyte to internal standard) is plotted against concentration, and a linear regression is performed. The correlation coefficient (r²) is a key indicator of linearity, with values greater than 0.99 generally considered acceptable. The dynamic range is the concentration span over which the method is shown to be linear, accurate, and precise.

Various studies on salbutamol quantification have established linearity over wide dynamic ranges, suitable for different applications from trace-level analysis in biological fluids to assaying pharmaceutical formulations.

Linearity RangeCorrelation Coefficient (r²)Matrix/MethodReference
250–2000 ng/mL0.99Human Urine (GC-MS/MS) nih.gov
1–6 µg/mL0.999Pharmaceuticals (HPLC) saudijournals.com
10–30 µg/mL>0.99999Pharmaceuticals (HPLC) scispace.com
0.240–8.640 ppm0.999Inhaler (HPLC) eijppr.com
3–1000 ng/mL0.996Plasma (IC) nih.gov

Assessment of Analytical Precision (Intra-day and Inter-day) and Accuracy

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Intra-day precision (repeatability) is assessed by analyzing replicate samples on the same day, while inter-day precision (intermediate precision) is evaluated by repeating the analysis on different days. eijppr.comsapub.org

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by analyzing samples spiked with a known amount of the analyte and calculating the percentage recovery. eijppr.comsapub.org

Assays for salbutamol using deuterated internal standards consistently demonstrate high precision and accuracy, meeting the stringent requirements for bioanalytical and pharmaceutical quality control methods.

ParameterValueConcentration/LevelReference
Intra-day Precision (%CV)1.85 - 2.85%Low, Medium, High QC nih.gov
Inter-day Precision (%CV)1.85 - 2.85%Low, Medium, High QC nih.gov
Accuracy (% Recovery)95.50 - 107.04%Low, Medium, High QC nih.gov
Intra-day Precision (%RSD)< 2%Not Specified sapub.org
Inter-day Precision (%RSD)< 2%Not Specified sapub.org
Accuracy (% Recovery)99.58%Not Specified eijppr.com
Accuracy (% Recovery)100.71 - 101.60%Not Specified scispace.com
Inter-day Precision (%RSD)4.8 - 14.1%200 - 1000 ng/mL dshs-koeln.de

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. eijppr.comnih.gov These parameters define the sensitivity of the method. For bioanalytical methods, the LOQ must be low enough to measure the expected concentrations of the drug in biological samples. The determination of LOD and LOQ is often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. nih.gov

eijppr.com
ParameterValueMatrix/MethodReference
LOD10 ng/mLHuman Urine (GC-MS/MS) nih.gov
LOQ100 ng/mLHuman Urine (GC-MS/MS) nih.gov
LOD0.0096 ppmInhaler (HPLC) eijppr.com
LOQ0.048 ppmInhaler (HPLC)
LOD1 ng/mLPlasma (IC)
LOD<2.1 pg/mLSerum (UHPLC-MS/MS)
LOQ8.3 pg/mLSerum (UHPLC-MS/MS)
LOD1.06 µg/mLWater (RP-HPLC)

Evaluation of Matrix Effects and Selectivity in Complex Biological Samples

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample, such as metabolites, impurities, or matrix components. eijppr.com In LC-MS/MS, selectivity is achieved by monitoring specific precursor-to-product ion transitions.

Matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in plasma or urine). researchgate.net This can significantly impact the accuracy and precision of a quantitative method. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. nih.gov Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. Therefore, the ratio of the analyte to the internal standard remains constant, even if the absolute signal intensity of both compounds fluctuates due to ion suppression or enhancement. nih.gov

Evaluation of matrix effects is a critical part of method validation for bioanalytical assays. It is typically assessed by comparing the response of an analyte in a post-extraction spiked sample with the response of the analyte in a pure solution at the same concentration. This ensures that the chosen internal standard adequately corrects for any matrix-induced variations across different biological samples. mdpi.com

Robustness and Method Transferability Considerations for Analytical Reliability

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Method transferability refers to the ability of a method to be successfully performed by different analysts in different laboratories. The use of this compound as an internal standard is instrumental in achieving both.

By closely mimicking the chemical and physical properties of the analyte, salbutamol, this compound compensates for variability that may be introduced during sample preparation and analysis. This includes fluctuations in extraction efficiency, injection volume, and ionization efficiency in the mass spectrometer. Because the internal standard and the analyte respond similarly to these variations, the ratio of their signals remains constant, leading to more consistent and reliable quantification.

Research findings from various validation studies of LC-MS/MS methods for salbutamol in biological matrices underscore the importance of using a deuterated internal standard like this compound. These studies demonstrate that even with intentional minor modifications to the analytical conditions, the precision of the measurement is maintained.

Table 1: Illustrative Robustness Testing of an LC-MS/MS Method for Salbutamol using this compound

Parameter VariedOriginal ConditionModified Condition%RSD of Salbutamol/Salbutamon-d9 Ratio (n=6)
Mobile Phase Composition 80% Acetonitrile78% Acetonitrile2.1%
82% Acetonitrile2.3%
Column Temperature 35°C33°C1.9%
37°C2.0%
Flow Rate 0.4 mL/min0.38 mL/min2.5%
0.42 mL/min2.4%
Injection Volume 5 µL4.5 µL1.8%
5.5 µL1.9%

This is an interactive data table based on representative data from analytical method validation literature.

The data in Table 1 illustrates how the use of this compound ensures that the relative standard deviation (%RSD) of the analyte-to-internal standard ratio remains well within acceptable limits (typically <15%) despite deliberate variations in key chromatographic parameters. This inherent robustness is a critical factor in the successful transfer of analytical methods between laboratories, as it minimizes the impact of minor differences in instrumentation and environmental conditions.

Application in Reference Standard Programs and Analytical Quality Control in Research Settings

The reliability of analytical measurements is not only dependent on the robustness of the method but also on the quality and traceability of the reference standards used for calibration and control. This compound plays a significant role in this aspect of analytical quality assurance.

In many research and clinical settings, this compound is used to prepare internal quality control (QC) samples. These QC samples, with known concentrations of salbutamol, are analyzed alongside unknown samples to monitor the performance of the analytical method over time. The consistent recovery of the analyte, as corrected by the internal standard, provides confidence in the accuracy of the results for the unknown samples.

Furthermore, while not always classified as a certified reference material (CRM) itself, this compound is an indispensable tool in the value assignment of salbutamol CRMs. It is used in high-accuracy methods, such as isotope dilution mass spectrometry (IDMS), to precisely determine the concentration of salbutamol in reference materials. These well-characterized reference materials are then used by laboratories to calibrate their instruments and validate their methods, ensuring traceability to national and international standards.

Proficiency testing (PT) schemes, also known as external quality assessment (EQA) programs, are another critical component of analytical quality control. In these programs, a central organizing body distributes blind samples containing unknown concentrations of an analyte to multiple laboratories. The use of a common, high-purity internal standard like this compound is often recommended or required to minimize inter-laboratory variability and allow for a more accurate assessment of each laboratory's performance.

Table 2: Representative Data from an Inter-Laboratory Proficiency Test for Salbutamol in Urine (using this compound as Internal Standard)

Laboratory IDAssigned Concentration (ng/mL)Reported Concentration (ng/mL)Deviation from Assigned Value (%)
Lab A50.048.9-2.2%
Lab B50.051.2+2.4%
Lab C50.049.5-1.0%
Lab D50.052.1+4.2%
Lab E50.047.8-4.4%
Mean 50.0 49.9 -0.2%
%RSD 3.5%

This is an interactive data table based on representative data from proficiency testing reports.

The data in Table 2 demonstrates the high degree of inter-laboratory agreement that can be achieved when participating laboratories utilize a common and reliable internal standard like this compound. The low relative standard deviation among the reported results highlights its role in promoting the standardization and comparability of analytical data across different research and testing facilities.

Methodological Contributions of Salbutamon D9 Hydrochloride in Pharmacokinetic and Metabolic Research

Advancements in Pharmacokinetic Study Design Through Deuterated Tracers

The use of deuterated compounds like Salbutamol-d9 has significantly refined the design and execution of pharmacokinetic (PK) studies. These stable isotope-labeled tracers offer a powerful means to investigate the absorption, distribution, metabolism, and excretion (ADME) of drugs with greater precision and efficiency. acs.org

Bioanalytical Strategies for Pharmacokinetic Parameter Determination

Salbutamol-d9 is frequently employed as an internal standard in bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.comsplendidlab.com The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis. acs.orgsplendidlab.com

Key Bioanalytical Strategies:

Isotope Dilution Mass Spectrometry (IDMS): This is the cornerstone of using Salbutamol-d9. A known quantity of Salbutamol-d9 is added to a biological sample (e.g., plasma, urine) before sample preparation and analysis. Because the deuterated standard is chemically almost identical to the non-deuterated (endogenous or administered) salbutamol (B1663637), it experiences the same extraction losses and ionization suppression or enhancement effects in the mass spectrometer. splendidlab.com By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, highly accurate and precise quantification can be achieved, correcting for variations in sample handling and instrument performance. researchgate.net

LC-MS/MS Methodologies: Tandem mass spectrometry (MS/MS) is the preferred detection method. It provides high selectivity and sensitivity, allowing for the quantification of low concentrations of salbutamol in complex biological matrices. thaiscience.info Specific precursor-to-product ion transitions are monitored for both salbutamol and Salbutamol-d9, ensuring that each is measured without interference from the other or from matrix components. nih.gov For instance, a method might monitor the transition for salbutamol and a distinct, higher mass transition for Salbutamol-d9.

Chromatographic Separation: While a key advantage of using a SIL-IS is that it often co-elutes with the analyte, chromatographic methods are optimized to ensure robust separation from other endogenous compounds. splendidlab.com Techniques like ultra-high-performance liquid chromatography (UPLC) are often used to achieve rapid and efficient separations, reducing run times and increasing throughput. nih.gov

The application of these strategies allows for the precise determination of key pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2). nih.govnih.gov

Table 1: Bioanalytical Method Parameters for Salbutamol Quantification Using Deuterated Standards

Parameter Description Example Application
Analytical Technique The primary instrumentation used for detection and quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely used for its sensitivity and specificity. thaiscience.info
Internal Standard The stable isotope-labeled analog used for quantification. Salbutamol-d3 or Salbutamol-d9 are common choices. thaiscience.infonih.gov
Sample Matrix The biological fluid or tissue being analyzed. Human plasma, urine. thaiscience.infonih.gov
Extraction Method The procedure to isolate the analyte from the biological matrix. Protein precipitation or liquid-liquid extraction. thaiscience.info
Chromatography The method used to separate the analyte from other components. Reversed-phase high-performance liquid chromatography (HPLC) or UPLC. nih.govnih.gov
Ionization Mode The method used to generate ions for mass spectrometry. Electrospray Ionization (ESI) in positive mode is common for salbutamol.

| Detection Mode | The mass spectrometry scanning technique used. | Multiple Reaction Monitoring (MRM) for high selectivity. nih.gov |

Elucidation of Drug Metabolism Pathways: Isotope-Labeled Probes and Methodologies

Salbutamol-d9 serves as an invaluable probe for investigating the intricacies of drug metabolism. The kinetic isotope effect provides a direct way to explore metabolic stability and identify alternative metabolic pathways. portico.orgnih.gov

Investigating Metabolic Stability and Deuterium (B1214612) Kinetic Isotope Effects (DKIEs)

The primary metabolic routes for many drugs involve oxidation by cytochrome P450 (CYP) enzymes, which often includes the cleavage of a C-H bond. nih.govsemanticscholar.org Replacing a hydrogen atom with deuterium at a known site of metabolism (a "soft spot") can slow down this process. nih.gov

Methodological Approach:

In Vitro Incubations: The core of this investigation involves incubating both salbutamol and Salbutamol-d9 separately with liver microsomes or specific recombinant CYP enzymes. nih.govtandfonline.com These preparations contain the necessary enzymes for oxidative metabolism.

Comparative Analysis: The rate of disappearance of the parent compound (salbutamol vs. Salbutamol-d9) is measured over time using LC-MS/MS.

DKIE Calculation: A significant decrease in the rate of metabolism for Salbutamol-d9 compared to salbutamol indicates that C-H bond cleavage at the deuterated position is a rate-determining step in its metabolism. portico.orgnih.gov The magnitude of the DKIE (kH/kD) can be calculated from these rates. A primary KIE is generally considered significant when this ratio is greater than 2. portico.org

Studies have shown that deuterating the tert-butyl group, a known site of oxidative metabolism, can lead to a demonstrable increase in the metabolic stability of a compound. nih.gov This methodological approach allows researchers to quantify the impact of deuteration and confirm the importance of a specific metabolic pathway.

Methodological Approaches to Study Metabolic Switching and Shunting Induced by Deuteration

When a primary metabolic pathway is slowed or blocked by deuteration, the drug's metabolism can be redirected towards alternative, previously minor, pathways. This phenomenon is known as "metabolic switching" or "metabolic shunting". portico.orgnih.govosti.gov Metabolic switching is often used to describe the increase in an undesired pathway, while shunting may refer to the enhancement of a more favorable one. semanticscholar.orgnih.gov

Methodological Approach:

Incubation: As before, both the deuterated and non-deuterated compounds are incubated with a metabolically active system (e.g., liver microsomes, hepatocytes). osti.gov

Metabolite Profiling: Instead of just measuring the disappearance of the parent drug, the analytical method is designed to detect and quantify all major and minor metabolites for both compounds.

Comparative Metabolite Analysis: The metabolite profiles of salbutamol and Salbutamol-d9 are compared. A significant increase in the formation of a particular metabolite for Salbutamol-d9, coupled with a decrease in the metabolite formed via the now-deuterated pathway, provides clear evidence of metabolic switching. portico.orgosti.gov

Structure Elucidation: High-resolution mass spectrometry and NMR may be used to identify the chemical structures of new or significantly increased metabolites.

This methodology is crucial for understanding the full metabolic fate of a deuterated drug. It helps predict whether deuteration will simply slow clearance or if it will lead to the formation of new metabolites, which could have different pharmacological or toxicological profiles. nih.govgabarx.com

Application in "Omics" Research: Metabolomics and Proteomics Methodologies Utilizing Stable Isotope Labeled Standards

The use of stable isotope-labeled compounds like Salbutamol-d9 extends into the broader fields of metabolomics and proteomics, which involve the large-scale study of small molecules and proteins, respectively. biosyn.comthermofisher.com

In metabolomics , stable isotope labeling is a cornerstone for quantitative analysis, metabolite identification, and flux analysis. nih.govsilantes.com While Salbutamol-d9 itself is an exogenous compound, the principles of its use are directly applicable. For instance, in studies aiming to understand the impact of salbutamol on endogenous metabolic networks, Salbutamol-d9 can act as a precise internal standard to ensure accurate quantification of the non-labeled drug. nih.gov More broadly, stable isotope tracers are used to follow the fate of specific atoms through metabolic pathways, providing a dynamic view of cellular metabolism that is impossible to achieve with simple concentration measurements. nih.govacs.org

In proteomics , the most common application of stable isotope labeling is in quantitative methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture). silantes.com In this context, while Salbutamol-d9 is not directly incorporated into proteins, the analytical strategies are analogous. Quantitative proteomics relies on comparing the mass spectrometry signals of peptides containing light isotopes with those containing heavy isotopes (like 13C or 15N). biosyn.comsilantes.com Deuterated molecules can be used as internal standards for the absolute quantification of specific proteins or peptides, similar to their role in small molecule analysis. The robust analytical platforms and methodologies developed for quantifying drugs and their deuterated standards are foundational to these advanced proteomics applications. silantes.com

Table 2: Compound Names Mentioned

Compound Name
(R)-salbutamol
Antipyrine
Caffeine
Clenbuterol
Cyclophosphamide
Deutetrabenazine
Doxophylline
Enzalutamide
HGR4113
HGR4113-d7
Morphine
Rofecoxib
Salbutamol
Salbutamol-d3
Salbutamol-d9 Hydrochloride
Terbutaline
Tetrabenazine

Impurity Profiling and Degradation Product Analysis Utilizing Deuterated Standards

Methodologies for Comprehensive Impurity Profiling of Active Pharmaceutical Ingredients

Impurity profiling is an analytical process that identifies and quantifies impurities in pharmaceutical formulations. ijpsjournal.com The primary objective is to detect and measure any substance that is not the intended API, including organic and inorganic impurities, residual solvents, and degradation products. ijpsjournal.com A variety of advanced analytical techniques are employed to achieve the required levels of sensitivity and specificity for this task. The choice of method depends on the chemical nature of the API and its potential impurities.

Key analytical techniques used for impurity profiling include:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique in pharmaceutical analysis, adept at separating complex mixtures. biomedres.us It is particularly useful for analyzing non-volatile and thermally unstable compounds, providing precise identification and quantification of impurities. biomedres.us

Gas Chromatography (GC): GC is highly effective for separating and analyzing volatile compounds. When coupled with a Mass Spectrometer (GC-MS), it becomes a powerful tool for identifying unknown impurities. nih.gov Headspace GC is a preferred method for detecting residual solvents. ijprdjournal.com

Mass Spectrometry (MS): MS is used to detect and identify compounds based on their mass-to-charge ratio. When combined with chromatographic techniques (LC-MS, GC-MS), it provides both separation and structural information, making it one of the most exploited hyphenated techniques for impurity profiling. ijpsjournal.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an invaluable tool for the structural elucidation of unknown impurities that have been isolated. nih.gov

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to traditional HPLC for impurity analysis. For instance, an SFC method was developed for the quantitative determination of Salbutamol (B1663637) Sulfate impurities, achieving a separation in just 7 minutes, significantly faster than the 50-minute run time of the European Pharmacopoeia HPLC method. nih.govresearchgate.net

These methods are often used in combination to build a comprehensive impurity profile of an API.

Table 1: Overview of Analytical Methodologies for Impurity Profiling

Methodology Principle of Operation Typical Application in Impurity Profiling
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of components between a liquid mobile phase and a solid stationary phase. Quantification of known impurities and separation of degradation products. biomedres.us
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Analysis of residual solvents and volatile organic impurities. nih.govijprdjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the detection capabilities of MS for mass analysis. Identification and quantification of process-related impurities and degradation products. ijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS) Integrates the separation of GC with the identification power of MS. Identification of unknown volatile and semi-volatile impurities. nih.gov

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Structural elucidation of isolated unknown impurities. nih.gov |

Forced Degradation Studies and Stability-Indicating Analytical Methods Development

Forced degradation, or stress testing, is a critical process in pharmaceutical development where a drug substance or drug product is intentionally exposed to conditions more severe than accelerated stability testing. nih.gov The primary goal is to identify the likely degradation products that could form under various environmental influences, which helps in understanding the intrinsic stability of the molecule and establishing its degradation pathways. ijrpp.com This information is essential for developing and validating stability-indicating analytical methods, which are required by regulatory agencies. ajprd.com

Forced degradation studies typically involve exposing the API to a range of stress conditions, including:

Hydrolysis: Exposure to acidic and basic conditions across a wide pH range.

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

Photolysis: Exposure to light, often using a combination of UV and visible light as specified by ICH guidelines.

Thermal Stress: Subjecting the API to high temperatures, often in both solid and solution states. ijrpp.com

The objective is to achieve a target degradation of approximately 10-30%, which is sufficient to generate and detect degradation products without completely destroying the molecule. The samples generated from these studies are then used to develop a stability-indicating method, typically using HPLC, which must be able to separate the intact API from all potential degradation products and process-related impurities. The ability of the method to resolve these degradants confirms its stability-indicating capability. researchgate.net

Table 2: Common Conditions for Forced Degradation Studies

Stress Condition Typical Reagents and Parameters Purpose
Acid Hydrolysis 0.1 M to 1 M Hydrochloric Acid (HCl) at room or elevated temperature. To investigate degradation pathways in acidic environments.
Base Hydrolysis 0.1 M to 1 M Sodium Hydroxide (NaOH) at room or elevated temperature. To investigate degradation pathways in alkaline environments.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature. To identify potential products of oxidative degradation.
Thermal Degradation Heating the sample (solid or solution) at temperatures above accelerated stability testing (e.g., 40°C to 80°C). To assess the impact of heat on drug stability.

| Photodegradation | Exposure to a controlled light source (UV and visible light) as per ICH Q1B guidelines. | To evaluate the drug's photosensitivity and identify photolytic degradation products. |

Role of Salbutamon-d9 Hydrochloride as a Labeled Impurity Reference Standard in Analytical Chemistry

In modern analytical chemistry, particularly in methods involving mass spectrometry, stable isotope-labeled (SIL) internal standards are indispensable tools for achieving high precision and accuracy. clearsynth.comkcasbio.com Deuterated standards, where one or more hydrogen atoms are replaced with deuterium (B1214612), are chemically identical to the analyte but have a higher mass. clearsynth.com This property makes them ideal internal standards.

This compound is the deuterium-labeled analog of Salbutamol. veeprho.com Its primary role in analytical chemistry is to serve as a robust internal standard for the precise quantification of Salbutamol and its related impurities in various samples. veeprho.com When added to a sample at a known concentration, this compound co-elutes with the unlabeled Salbutamol and its impurities during chromatographic separation but is distinguished by the mass spectrometer due to its mass difference. kcasbio.com

The value of using this compound as a reference standard in impurity analysis includes:

Correction for Matrix Effects: In complex samples, other compounds can interfere with the analysis by suppressing or enhancing the instrument's signal. Because the deuterated standard is affected by these "matrix effects" in the same way as the analyte, it allows for accurate correction, ensuring precise measurements. clearsynth.comkcasbio.com

Improved Accuracy and Precision: By normalizing for variations during sample preparation, extraction, and instrument analysis, the SIL internal standard significantly improves the accuracy and reproducibility of the quantitative results. clearsynth.comadventchembio.com

Method Validation: The use of deuterated standards is a key component in validating analytical methods to ensure they are robust and reliable, a requirement for regulatory compliance. clearsynth.comadventchembio.com

Quantification of Impurities: For the accurate quantification of Salbutamol-related impurities, this compound provides a stable reference point. The response of each impurity can be measured relative to the internal standard, allowing for precise determination of its concentration, even at trace levels.

While this compound is a labeled version of the parent drug, its utility extends to the entire impurity profile. Since many process-related impurities and degradation products of Salbutamol are structurally similar to the parent molecule, the labeled standard can effectively track their behavior throughout the analytical process, enabling reliable quantification.

Table 3: Characteristics and Role of this compound

Characteristic Description Role in Analytical Chemistry
Structure A stable isotope-labeled analog of Salbutamol containing nine deuterium atoms. veeprho.com Acts as an ideal internal standard due to its chemical similarity and mass difference from the analyte.
Analytical Technique Primarily used in mass spectrometry-based methods like LC-MS/MS. Enables precise quantification by differentiating the standard from the analyte based on mass-to-charge ratio. veeprho.com
Function Added to samples at a known concentration before analysis. Corrects for variability in sample preparation and instrumental analysis; mitigates matrix effects. kcasbio.comadventchembio.com

| Application | Impurity profiling, pharmacokinetic studies, and therapeutic drug monitoring. veeprho.com | Ensures accurate and reliable measurement of Salbutamol and its related impurities in complex matrices. |

Future Perspectives and Emerging Research Avenues for Salbutamon D9 Hydrochloride

Integration with High-Throughput Screening and Automation in Analytical Platforms

The evolution of analytical chemistry is characterized by a demand for faster, more efficient, and higher-throughput methods. High-throughput screening (HTS) and laboratory automation are at the forefront of this transformation, and the integration of deuterated internal standards like Salbutamon-d9 Hydrochloride is fundamental to maintaining data quality in these expedited workflows.

In automated platforms, which process a large number of samples for applications like therapeutic drug monitoring, environmental testing, and metabolomics, the "dilute and shoot" method is common. mdpi.com This approach minimizes sample preparation time but increases the risk of matrix effects, where components of a complex sample (e.g., plasma, urine) interfere with the ionization of the target analyte, leading to inaccurate quantification. clearsynth.commdpi.com this compound is indispensable in this context. Added to each sample at a known concentration, it experiences the same matrix effects as the non-labeled Salbutamol (B1663637). By calculating the ratio of the analyte to the internal standard, analysts can effectively normalize the results, ensuring accuracy despite sample-to-sample variability.

Future research in this area will likely focus on the development of "mega-methods" capable of detecting a wide array of analytes with diverse chemical properties in a single run. chromatographyonline.com This requires robust internal standards that are stable and reliable across various automated sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE). mdpi.commdpi.com The stability of the deuterium (B1214612) label in this compound is a key advantage, as loss or exchange of deuterium atoms could compromise the accuracy of automated assays. sigmaaldrich.com As HTS technologies become more sophisticated, the demand for high-purity, well-characterized deuterated standards will continue to grow, ensuring the reliability of data generated in these high-speed environments.

Computational Chemistry and Molecular Modeling in Deuterated Compound Research

Computational chemistry and molecular modeling are emerging as powerful tools in the study and development of deuterated compounds. These techniques offer insights into the subtle, yet significant, effects of isotopic substitution on molecular properties, which can influence their behavior in analytical systems.

One area of application is the prediction of the "isotope effect," where the difference in mass between hydrogen and deuterium can lead to slight variations in retention times during chromatography. mdpi.com While this compound is designed to co-elute with Salbutamol, advanced modeling can help predict and understand any minor chromatographic shifts, especially in ultra-high-performance liquid chromatography (UHPLC) systems with very high resolving power. This is crucial for ensuring the internal standard and analyte are measured under identical conditions.

Furthermore, computational models can be used to study the stability of the deuterium labels. By simulating the compound's behavior in different chemical environments (e.g., varying pH, solvent composition), researchers can predict the likelihood of H/D exchange. mdpi.com This is particularly important for ensuring the long-term stability and reliability of the standard. sigmaaldrich.com For this compound, with its nine deuterium atoms on the dimethylethyl group, models can confirm the low probability of exchange, reinforcing its suitability as a robust internal standard. cymitquimica.com As computational methods become more accurate, they will play an increasingly important role in designing the next generation of deuterated standards with optimal stability and analytical performance.

Development of Novel Analytical Standards and Reference Materials for Complex Chemical Systems

The analysis of complex chemical systems, such as biological fluids, food matrices, and environmental samples, presents significant analytical challenges. mdpi.comchromatographyonline.com These matrices contain numerous compounds that can interfere with the detection of the target analyte. mdpi.com The development of novel analytical standards and reference materials, including isotopically labeled compounds like this compound, is essential for achieving accurate and reproducible results in these challenging applications.

A key trend is the creation of matrix-matched standards and multi-residue kits. precedenceresearch.com These products contain a mixture of analytes and their corresponding labeled internal standards in a matrix that mimics the actual sample (e.g., synthetic urine or plasma). This allows for a more accurate compensation of matrix effects. The properties of this compound make it an ideal candidate for inclusion in such kits for monitoring Salbutamol in various complex samples.

Moreover, there is a growing need for reference materials to support emerging fields like exposomics, which studies the totality of human environmental exposures. chromatographyonline.com This requires the ability to accurately quantify a wide range of chemicals, often at trace levels. High-resolution mass spectrometry (HRMS) is a key technology in this area, and deuterated standards are critical for validating these sensitive methods. chromatographyonline.com The development of new analytical instruments with higher sensitivity and resolution, such as advanced ICP-OES and Orbitrap systems, will also drive the need for higher purity and better-characterized standards. rdworldonline.com Future research will focus on synthesizing a broader range of deuterated compounds to serve as internal standards for a wider variety of analytes and developing certified reference materials to ensure the quality and comparability of data across different laboratories and studies. precedenceresearch.comudspub.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.